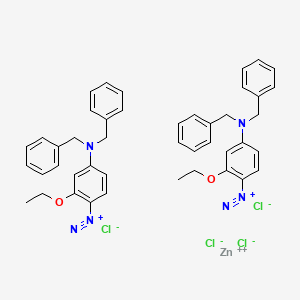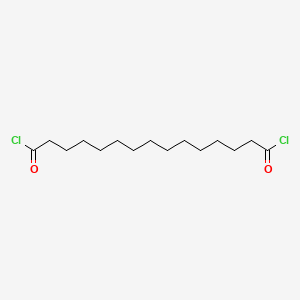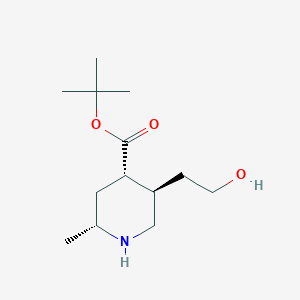
zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride is a complex organic compound that contains zinc as a central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride typically involves the reaction of 4-(dibenzylamino)-2-ethoxybenzenediazonium chloride with a zinc salt, such as zinc chloride, in an appropriate solvent. The reaction conditions often require controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(dibenzylamino)-2-ethoxybenzenediazonium chloride} + \text{ZnCl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or hydroxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction may produce 4-(dibenzylamino)-2-ethoxyaniline.
Scientific Research Applications
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Zinc;4-aminobenzoate: Another zinc complex with antimicrobial properties.
Zinc;4-hydroxybenzoate: Known for its use in dermatology and antimicrobial activity.
Uniqueness
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other zinc complexes. Its diazonium group allows for versatile chemical modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
67785-34-6 |
|---|---|
Molecular Formula |
C44H44Cl4N6O2Zn |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C22H22N3O.4ClH.Zn/c2*1-2-26-22-15-20(13-14-21(22)24-23)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;;/h2*3-15H,2,16-17H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
LGCVBACCPMHKCV-UHFFFAOYSA-J |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.CCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)





![1,3,2-Benzodioxaborole,2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B12331255.png)


![2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12331285.png)


![[Tyr11]-somatostatin](/img/structure/B12331319.png)

